

In-Depth Technical Guide: **tert-Butyl 3-aminoindoline-1-carboxylate**

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Compound of Interest

Compound Name: *tert-Butyl 3-aminoindoline-1-carboxylate*

Cat. No.: B592243

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CAS Number: 936829-23-1 Molecular Formula: C₁₃H₁₈N₂O₂ Molecular Weight: 234.29 g/mol

This technical guide provides a comprehensive overview of **tert-butyl 3-aminoindoline-1-carboxylate**, a key intermediate in the development of novel therapeutics. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis. This document details the compound's chemical properties, a validated synthesis protocol with characterization data, and its applications in medicinal chemistry.

Physicochemical Properties

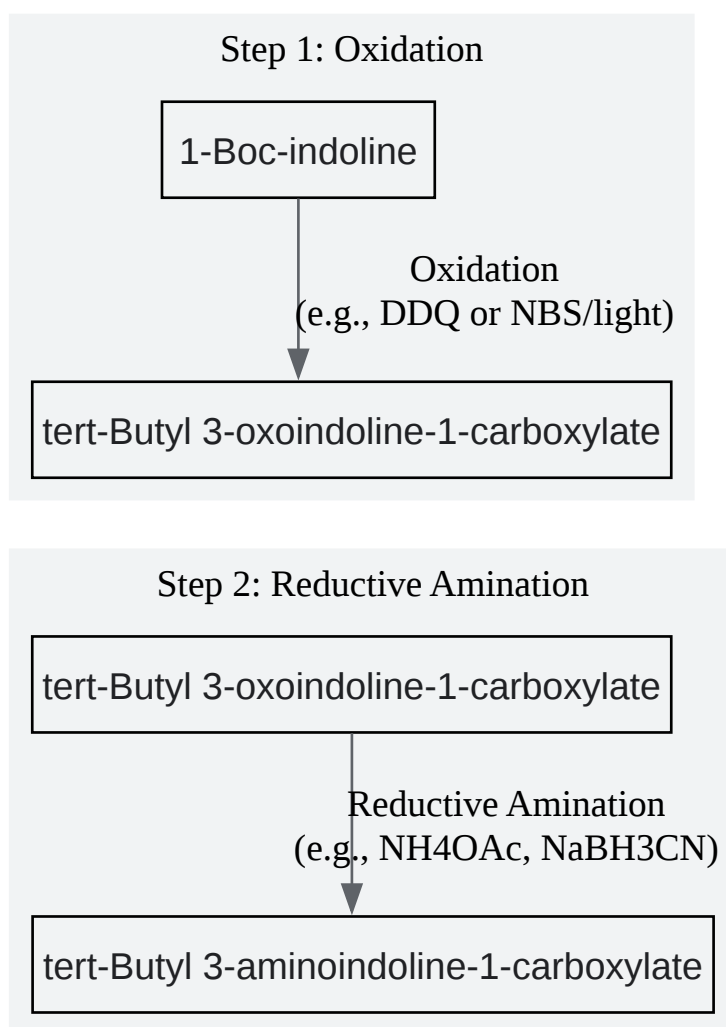
tert-Butyl 3-aminoindoline-1-carboxylate is a stable, solid, or semi-solid compound at room temperature. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances its solubility in organic solvents and allows for controlled reactions at other positions of the molecule. Its hydrochloride salt (CAS Number: 1220040-14-1) is also commonly used and exhibits increased solubility in aqueous media.^[1]

Property	Value
CAS Number	936829-23-1
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₂
Molecular Weight	234.29 g/mol
IUPAC Name	tert-butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate
Appearance	Solid or Semi-solid
Storage Conditions	2-8°C, inert atmosphere, protect from light

Synthesis and Experimental Protocol

The synthesis of **tert-butyl 3-aminoindoline-1-carboxylate** is most commonly achieved through a two-step process starting from commercially available 1-Boc-indoline. The key transformation involves the introduction of an amino group at the C3 position via a reductive amination of an intermediate ketone.

Experimental Workflow



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Caption: Synthetic pathway for **tert-butyl 3-aminoindoline-1-carboxylate**.

Step 1: Synthesis of tert-Butyl 3-oxoindoline-1-carboxylate

A detailed protocol for the oxidation of 1-Boc-indoline to tert-butyl 3-oxoindoline-1-carboxylate is not readily available in the searched literature. However, this transformation is a known process in organic chemistry.

Step 2: Synthesis of tert-Butyl 3-aminoindoline-1-carboxylate

The following is a representative protocol for the reductive amination of tert-butyl 3-oxoindoline-1-carboxylate.

Materials:

- tert-Butyl 3-oxoindoline-1-carboxylate
- Ammonium acetate (NH_4OAc)
- Sodium cyanoborohydride (NaBH_3CN)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of tert-butyl 3-oxoindoline-1-carboxylate in methanol, add an excess of ammonium acetate.
- Stir the mixture at room temperature until the formation of the intermediate imine is observed (monitoring by TLC or LC-MS is recommended).
- Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.
- Allow the reaction to warm to room temperature and stir until the reaction is complete.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane.

- Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford **tert-butyl 3-aminoindoline-1-carboxylate**.

Characterization Data

While specific experimental spectra for **tert-butyl 3-aminoindoline-1-carboxylate** were not found in the provided search results, the following table summarizes the expected and reported characterization data for similar compounds.^[2]

Analysis	Expected Data
¹ H NMR	Signals corresponding to the aromatic protons of the indoline core, the protons at the C2 and C3 positions, the amino group protons, and a characteristic singlet for the tert-butyl group.
¹³ C NMR	Resonances for the aromatic carbons, the aliphatic carbons of the indoline ring, and the carbons of the tert-butoxycarbonyl group.
Mass Spec (ESI-MS)	Expected [M+H] ⁺ peak at m/z 235.14.
Purity (HPLC)	Typically >95% for use in further synthetic steps.

Applications in Drug Discovery

tert-Butyl 3-aminoindoline-1-carboxylate serves as a crucial building block for the synthesis of a variety of biologically active molecules. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.^[3]

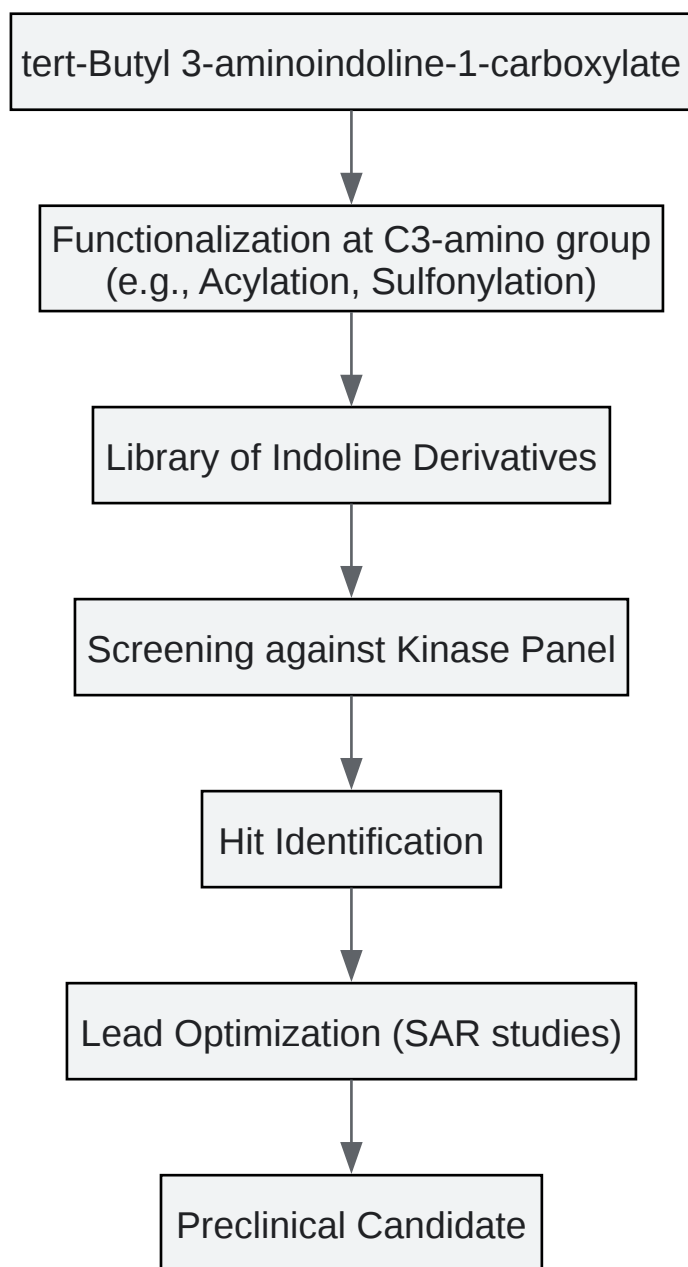
Role as a Synthetic Intermediate

The primary amino group at the C3 position provides a versatile handle for further functionalization. It can readily undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of a lead compound. The Boc-protecting group can be easily removed under acidic conditions to liberate the indoline nitrogen for further modification.

Application in Kinase Inhibitor Synthesis

The indoline core is a well-established scaffold for the development of protein kinase inhibitors. [4][5] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[6] Derivatives of 3-aminoindoline can be designed to target the ATP-binding site of specific kinases. The amino group can act as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase.[3][4]

Logical Flow for Kinase Inhibitor Development



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